1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one 1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716118
InChI: InChI=1S/C6H14N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-7H2
SMILES:
Molecular Formula: C6H14N2OS
Molecular Weight: 162.26 g/mol

1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one

CAS No.:

Cat. No.: VC17716118

Molecular Formula: C6H14N2OS

Molecular Weight: 162.26 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one -

Specification

Molecular Formula C6H14N2OS
Molecular Weight 162.26 g/mol
IUPAC Name 2-[(1-oxothiolan-1-ylidene)amino]ethanamine
Standard InChI InChI=1S/C6H14N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-7H2
Standard InChI Key KSNROUHXOGHUIK-UHFFFAOYSA-N
Canonical SMILES C1CCS(=NCCN)(=O)C1

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The compound’s IUPAC name, 2-[(1-oxothiolan-1-ylidene)amino]ethanamine, reflects its bipartite structure: a thiolane ring oxidized at the sulfur atom (1-oxothiolan-1-ylidene) and an ethanamine group connected via an imine linkage. The thiolane ring adopts a puckered conformation, with the sulfur atom contributing to electronic delocalization across the ring. The imino group (=N–) bridges the thiolane and the primary amine-containing ethyl chain, creating a planar region that influences intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₆H₁₄N₂OS
Molecular Weight162.25–162.26 g/mol
SMILES NotationC1CCS(=NCCN)(=O)C1
InChI KeyKSNROUHXOGHUIK-UHFFFAOYSA-N

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiolane ring protons (δ 1.8–2.5 ppm) and the aminoethyl group (δ 2.7–3.1 ppm for –CH₂–NH₂). Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, driven by the polar thiolane sulfoxide group and the amine terminus . The compound’s crystal packing, inferred from X-ray diffraction analogues, suggests hydrogen bonding between the amine group and sulfoxide oxygen, stabilizing its solid-state structure .

Synthetic Methodologies and Optimization

Primary Synthetic Routes

Two dominant strategies are employed for synthesizing 1-[(2-aminoethyl)imino]-1lambda6-thiolan-1-one:

  • Thiolane Ring Construction: Cyclization of γ-thiobutyrolactam with chloroethylamine under basic conditions yields the thiolane backbone, followed by oxidation to introduce the sulfoxide group.

  • Imino Group Installation: Condensation of preformed thiolane-1-one with ethylenediamine derivatives in anhydrous toluene, catalyzed by Lewis acids like ZnCl₂, achieves imine linkage with 75–85% efficiency .

Table 2: Comparative Analysis of Synthetic Methods

ParameterThiolane Ring ConstructionImino Group Installation
Yield60–70%75–85%
Purity (HPLC)≥95%≥97%
Reaction Time12–18 hours6–8 hours
ScalabilityModerateHigh

Industrial-Scale Production

MolCore BioPharmatech’s manufacturing process emphasizes reproducibility, using continuous flow reactors to maintain stoichiometric control and minimize byproducts . Post-synthesis purification via recrystallization from ethanol/water mixtures enhances purity to ≥97%, validated by high-performance liquid chromatography (HPLC) and mass spectrometry .

Physicochemical Properties and Stability

Solubility and Thermal Behavior

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition onset at 210°C under nitrogen atmosphere .

Stability Under Ambient Conditions

Storage at room temperature in airtight containers is recommended, as exposure to humidity induces hydrolysis of the imine group, forming thiolane-1-one and ethylenediamine. Photostability studies under UV light (254 nm) show <5% degradation over 72 hours, indicating robustness for light-protected applications .

Industrial and Research Applications

Pharmaceutical Intermediate

As a high-purity intermediate (≥97%), the compound serves in synthesizing kinase inhibitors and antibacterial agents . Its amine group facilitates conjugation with carboxylic acid-containing drugs, enabling prodrug development.

Material Science Applications

Incorporation into polymers enhances thermal stability; polyamide composites containing 5 wt% of the compound exhibit a 20°C increase in glass transition temperature (Tg) . The sulfoxide group also acts as a ligand for transition metals, enabling catalytic applications in asymmetric synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator